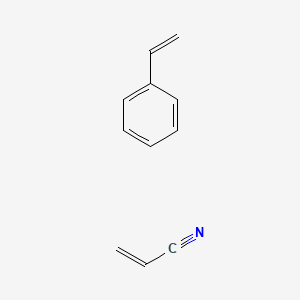

Styrene acrylonitrile

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Styrene acrylonitrile typically involves the free radical polymerization of styrene and acrylonitrile monomers. The polymerization can be carried out in bulk, solution, suspension, or emulsion. The choice of polymerization method depends on the desired properties of the final product .

Bulk Polymerization: This method involves the polymerization of monomers without any solvent. It is a straightforward process but can lead to issues with heat dissipation.

Solution Polymerization: Monomers are dissolved in a solvent, and polymerization occurs in the solution. This method allows better control over the reaction temperature and viscosity.

Suspension Polymerization: Monomers are dispersed in water with the help of stabilizers, and polymerization occurs in the dispersed droplets. This method produces polymer beads.

Emulsion Polymerization: Monomers are emulsified in water with surfactants, and polymerization occurs in the micelles. This method produces fine polymer particles.

Industrial Production Methods

In industrial settings, suspension and emulsion polymerization are commonly used due to their ability to produce polymers with controlled particle sizes and properties. The polymerization is typically initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile .

化学反应分析

Types of Reactions

Styrene acrylonitrile undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.

Reduction: Reduction reactions can modify the polymer’s properties by reducing functional groups.

Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

科学研究应用

Key Properties of Styrene Acrylonitrile

Before delving into specific applications, it is essential to understand the properties that make SAN a preferred choice in numerous sectors:

- Chemical Resistance : SAN exhibits excellent resistance to various chemicals, including dilute acids and bases.

- Thermal Stability : It has a glass transition temperature exceeding 100°C, making it suitable for high-temperature applications.

- Mechanical Strength : The copolymer offers good stiffness and rigidity, which is crucial for structural applications.

- Transparency : SAN maintains high clarity, with light transmittance reaching approximately 90%, allowing for aesthetic applications where visibility is important.

Major Applications of this compound

-

Electrical and Electronics

- Housings and Enclosures : SAN is extensively used in the production of housings for electrical appliances due to its insulating properties and durability. Common applications include covers for computers, televisions, and other electronic devices .

- Keyboards and Control Panels : The material's rigidity and clarity make it ideal for keyboard keycaps and control panels in various electronic devices .

-

Consumer Goods

- Kitchenware : SAN is utilized in manufacturing items such as blenders, mixers, and food containers due to its chemical resistance and ability to withstand high temperatures .

- Household Products : Items like shower trays, battery cases, and cosmetic jars are often made from SAN because of its durability and aesthetic appeal .

-

Automotive Industry

- Interior Components : SAN is increasingly used for automotive parts such as dashboards, door panels, and trim pieces due to its lightweight nature compared to metals. This contributes to overall vehicle weight reduction .

- Electrical Insulation : The material's insulating properties are beneficial for automotive electrical components .

- Packaging

- Healthcare

Case Study 1: Use in Electronics

A study highlighted the application of SAN in electronic housings where its insulating properties prevented electrical failures while maintaining aesthetic appeal through transparency. This application has been crucial in consumer electronics where design plays a significant role alongside functionality .

Case Study 2: Automotive Interior Components

Research demonstrated that replacing metal components with SAN in automotive interiors not only reduced weight but also improved fuel efficiency. The copolymer's resistance to environmental factors contributed to longer-lasting interior finishes .

Data Table: Comparison of Applications

| Application Area | Key Benefits | Common Products |

|---|---|---|

| Electrical & Electronics | Insulation, durability | Housings, keyboards |

| Consumer Goods | Chemical resistance, aesthetic appeal | Kitchenware, shower trays |

| Automotive | Weight reduction, thermal stability | Dashboards, door panels |

| Packaging | Clarity, strength | Transparent containers |

| Healthcare | Sterilization capability | Medical devices |

作用机制

The mechanism of action of Styrene acrylonitrile involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its physical and chemical properties, such as its mechanical strength, thermal stability, and chemical resistance. These properties enable the polymer to perform effectively in various applications, including as a structural material and in protective coatings .

相似化合物的比较

Styrene acrylonitrile can be compared with other similar compounds, such as:

Poly(acrylonitrile-co-butadiene-co-styrene): This copolymer includes butadiene in addition to styrene and acrylonitrile, providing enhanced impact resistance.

Poly(styrene-co-maleic anhydride): This copolymer includes maleic anhydride, which introduces additional functional groups for further chemical modifications.

Poly(styrene-co-methyl methacrylate): This copolymer includes methyl methacrylate, offering improved transparency and weather resistance.

The uniqueness of this compound lies in its balanced combination of mechanical properties, chemical resistance, and ease of processing, making it suitable for a wide range of applications .

生物活性

Styrene acrylonitrile (SAN) is a copolymer known for its diverse applications in various industries, including automotive, electronics, and consumer goods. This article focuses on the biological activity of SAN, particularly its antimicrobial properties, biocompatibility, and potential health risks associated with exposure.

Overview of this compound

SAN is synthesized through the polymerization of styrene and acrylonitrile, resulting in a material that combines the properties of both monomers. The acrylonitrile component enhances the copolymer's chemical resistance and thermal stability, while styrene contributes to its impact strength and processability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of SAN when modified with silver nanoparticles (AgNPs). The incorporation of AgNPs into SAN matrices has shown significant effectiveness against various microbial strains, making it a promising candidate for medical applications.

Case Study: AgNP-Coated SAN

A study investigated the antimicrobial efficacy of AgNP-coated SAN against common healthcare-associated pathogens such as Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated:

- Efficacy : The AgNP-coated SAN demonstrated a significant reduction in viable bacteria within 4 hours for all tested strains.

- Longevity : Although the antibacterial efficacy decreased with repeated use, it remained effective for up to eight cycles, maintaining microbial elimination within 3 hours .

Biocompatibility

The biocompatibility of SAN has been assessed in various contexts, particularly regarding its interaction with human cells. In vitro studies have examined the response of fibroblasts and osteoblasts to SAN materials intended for medical implants.

Findings from Biocompatibility Studies

- Cell Viability : Experiments showed that fibroblasts exposed to SAN maintained high viability rates over 3 to 7 days, indicating good biocompatibility.

- Cytotoxicity : Compared to tissue culture polystyrene (TCPS), SAN exhibited lower cytotoxic effects, suggesting its suitability for biomedical applications .

Health Risks and Environmental Impact

Despite its beneficial properties, concerns regarding the health risks associated with SAN exposure have been raised. The Environmental Protection Agency (EPA) has conducted assessments to evaluate potential risks related to SAN trimer exposure in various environments.

Key Considerations

- Toxicological Assessments : Research indicates that prolonged exposure to styrene and acrylonitrile can lead to adverse health effects, including respiratory issues and skin irritation.

- Environmental Persistence : SAN is not readily biodegradable, raising concerns about its accumulation in ecosystems and potential long-term environmental impacts .

Data Summary

The following table summarizes key findings related to the biological activity of SAN:

属性

IUPAC Name |

prop-2-enenitrile;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C3H3N/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUZVMOVTVSBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107440-17-5, 821788-81-2, 110902-08-4, 697766-30-6, 9003-54-7 | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107440-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821788-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-styrene graft copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110902-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697766-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00920976 | |

| Record name | Prop-2-enenitrile--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid; [Acros Organics MSDS] | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylonitrile-styrene resin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9003-54-7, 113007-57-1 | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enenitrile--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。